molecular formula C9H16N2O B15312021 8-Amino-2-azaspiro[4.5]decan-1-one

8-Amino-2-azaspiro[4.5]decan-1-one

Cat. No.: B15312021
M. Wt: 168.24 g/mol
InChI Key: HUHINIHEXPGYJM-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-azaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a lactam precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Amino-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

8-amino-2-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-6-11-8(9)12/h7H,1-6,10H2,(H,11,12)

InChI Key

HUHINIHEXPGYJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNC2=O

Origin of Product

United States

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